molecular formula C25H26O3 B1668751 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid CAS No. 143984-56-9

6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid

Cat. No. B1668751
M. Wt: 374.5 g/mol
InChI Key: SWIWERVMTLKNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CD2019 is a retinoic acid receptor beta (rarbeta) agonist, overcoming inhibition of axonal outgrowth via phosphoinositide 3-kinase signalling in the injured adult spinal cord.

Scientific Research Applications

Pharmaceutical Intermediates and Synthesis

6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid and its derivatives have been explored as pharmaceutical intermediates. The synthesis process involves reactions like Friedel-Crafts and Condensation reactions, making these compounds valuable in pharmaceutical chemistry for developing various drugs (Yu Ma, 2000).

Anti-inflammatory Properties and Fluorescent Probes

Certain derivatives of this compound, such as Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, exhibit anti-inflammatory properties. They are also used as fluorescent probes for studying lipid bilayers in biological membranes (C. Balo et al., 2000).

Liquid Crystalline Properties

Research into compounds containing a 6-alkoxy 2-naphthoic acid structure, which is structurally similar to 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid, has shown significant liquid crystalline properties. These compounds are of interest in the field of materials science, particularly for their potential applications in liquid crystal display technology (B.T. Thaker et al., 2012).

Biological Activity and Metal Complexes

Naphthalene-based acetic acids, closely related to this compound, have been studied for their biological activities. They are used to form coordination compounds with various metals, impacting their structural features and potentially leading to applications in medicinal chemistry (Marialena Lazou et al., 2023).

Cytotoxic Activities

Some derivatives of 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid have been synthesized and tested for their cytotoxic activities. These studies are essential in the search for new anticancer drugs (J. Bongui et al., 2005).

Color and Pigment Chemistry

In the field of color and pigment chemistry, derivatives of this compound have been synthesized for potential use in creating natural pigments. This application is significant in both the chemical industry and art materials (R. G. Cooke et al., 1980).

properties

CAS RN

143984-56-9

Product Name

6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

6-[4-methoxy-3-(1-methylcyclohexyl)phenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C25H26O3/c1-25(12-4-3-5-13-25)22-16-20(10-11-23(22)28-2)18-6-7-19-15-21(24(26)27)9-8-17(19)14-18/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27)

InChI Key

SWIWERVMTLKNLQ-UHFFFAOYSA-N

SMILES

CC1(CCCCC1)C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)OC

Canonical SMILES

CC1(CCCCC1)C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)OC

Appearance

Solid powder

Other CAS RN

143984-56-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-(3-(1-methylcyclohexyl)-4-methoxyphenyl)-2-naphthoic acid
CD 2019
CD-2019

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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